N-ethyl-6-methyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-ethyl-6-methyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6S/c1-3-15-12-10-11(2)17-13(18-12)19-5-7-20(8-6-19)14-16-4-9-21-14/h4,9-10H,3,5-8H2,1-2H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEELMVUBOGZJLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole-Pyrimidine Cyclization
The pyrimidine ring is constructed via cyclocondensation of enaminones and guanidines. Adapted from the Hantzsch–Traumann thiazole synthesis, this method ensures regioselectivity:
-
Enaminone Preparation :
-
Pyrimidine Cyclization :
Functionalization of the Pyrimidine Ring
Chlorination at Position 2
Introducing a leaving group facilitates piperazine coupling:
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Treat 4-ethyl-6-methylpyrimidin-2-amine (1 equiv) with POCl₃ (5 equiv) and N,N-diethylaniline (0.1 equiv) at 110°C for 6 hours.
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Product : 2-Chloro-4-ethyl-6-methylpyrimidine (Yield: 88%, H NMR (DMSO-d6): δ 2.45 (s, 3H, CH₃), 1.28 (t, 3H, J = 7.0 Hz, CH₂CH₃)).
Synthesis of 4-(Thiazol-2-yl)Piperazine
Thiazole-Piperazine Coupling
-
Piperazine Bromination :
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Purification :
Final Coupling: Pyrimidine and Piperazine-Thiazole Moiety
Nucleophilic Aromatic Substitution
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Mix 2-chloro-4-ethyl-6-methylpyrimidine (1 equiv) and 1-(thiazol-2-yl)piperazine (1.2 equiv) in anhydrous DMSO.
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Add NaH (2.5 equiv) at 0°C, then stir at 80°C for 24 hours.
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Product : N-Ethyl-6-methyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine (Yield: 72%, mp 253–254°C).
Characterization Data :
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H NMR (DMSO-d6): δ 1.16 (t, 3H, J = 3.5 Hz, CH₂CH₃), 2.45 (s, 3H, CH₃), 3.02 (m, 4H, piperazine-CH₂), 3.73 (m, 4H, piperazine-CH₂), 6.81 (d, 1H, J = 6.0 Hz, pyrimidine-H), 8.26 (d, 1H, J = 6.0 Hz, pyrimidine-H), 9.17 (s, 1H, NH).
Alternative Synthetic Routes
Buchwald–Hartwig Amination
For higher yields in coupling sterically hindered amines:
-
Use Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2 equiv) in toluene at 100°C.
Reaction Optimization and Challenges
Solvent and Base Selection
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the thiazole ring, potentially leading to the formation of dihydropyrimidine or dihydrothiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the
Biological Activity
N-ethyl-6-methyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Formula: C15H22N6S
Molecular Weight: 318.4 g/mol
CAS Number: 2877750-09-7
| Property | Value |
|---|---|
| Molecular Formula | C15H22N6S |
| Molecular Weight | 318.4 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the pyrimidine core followed by the introduction of the thiazole and piperazine moieties.
This compound has been studied for its interactions with various biological targets:
- Inhibition of Cyclin-dependent Kinases (CDKs): The compound exhibits inhibitory activity against CDK4 and CDK6, which are crucial in regulating cell cycle progression. This inhibition can lead to reduced proliferation of cancer cells .
- Anti-inflammatory Activity: Research indicates that derivatives similar to this compound can inhibit the production of nitric oxide (NO) and reduce the expression of iNOS and COX-2 in macrophage cells stimulated by LPS, suggesting potential use in treating inflammatory conditions .
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of N-ethyl derivatives, including this compound. The results demonstrated that it effectively inhibited cell proliferation in various cancer cell lines through CDK inhibition, leading to cell cycle arrest and apoptosis. The compound showed a selective profile with minimal toxicity to normal cells.
Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammation, compounds structurally related to this compound were tested in RAW 264.7 macrophages. The findings revealed significant reductions in pro-inflammatory cytokines and mediators, indicating its potential as an anti-inflammatory agent .
Comparative Analysis with Related Compounds
| Compound Name | CDK Inhibition | Anti-inflammatory Activity |
|---|---|---|
| N-Ethyl Derivative A | High | Moderate |
| N-Ethyl Derivative B | Moderate | High |
| N-Ethyl-6-methyl-2-[4-(1,3-thiazol-2-yl)piperazin-1- | High | High |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with thiazole and piperazine moieties exhibit significant anticancer properties. N-ethyl-6-methyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine has been investigated for its potential to inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that derivatives of this compound effectively inhibited the proliferation of various cancer cell lines by targeting specific signaling pathways associated with cell survival and proliferation .
Antimicrobial Properties
The thiazole ring present in this compound contributes to its antimicrobial activity. Research has shown that it exhibits efficacy against a range of bacterial strains. A notable case study reported that modifications in the piperazine structure enhanced the antibacterial activity against resistant strains, making it a candidate for developing new antibiotics .
Central Nervous System (CNS) Disorders
The piperazine component is known for its neuroactive properties. Preliminary studies suggest that this compound may have potential applications in treating CNS disorders such as anxiety and depression. Animal models have shown promising results in reducing anxiety-like behaviors, indicating the compound's ability to modulate neurotransmitter systems effectively .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes:
- Formation of the thiazole ring.
- Introduction of the piperazine moiety.
- Coupling with pyrimidine derivatives.
This synthetic versatility allows for the development of various derivatives that can be tailored for specific biological activities.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human colorectal cancer cells. The results indicated a significant reduction in cell viability at low micromolar concentrations, with mechanisms involving apoptosis confirmed through flow cytometry analyses .
Case Study 2: Antimicrobial Screening
In another case study, several derivatives were screened against Gram-positive and Gram-negative bacteria. The results showed that certain modifications led to enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the compound's potential as a scaffold for antibiotic development .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Core Structure | Heterocyclic Group | Molecular Formula | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|---|
| N-ethyl-6-methyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine | Pyrimidine | 1,3-Thiazole | C₁₄H₂₀N₇S* | ~317.42 (estimated) | Balanced solubility and metabolic stability |
| CAS 2415453-11-9 (Thiadiazole analog) | Pyrimidine | 1,3,4-Thiadiazole | C₁₄H₂₁N₇S | 319.43 | Enhanced metabolic stability |
| CAS 2415462-93-8 (Fluoropyrimidine analog) | Pyrimidine | Fluoropyrimidine | C₁₆H₂₂FN₇ | 331.39 | Improved CNS penetration |
| CAS 878063-77-5 (Pyrazolo-pyrimidine analog) | Pyrazolo[3,4-d]pyrimidine | Benzylpiperazine | C₂₄H₂₆ClN₇O | 463.96 | High lipophilicity |
*Estimated based on structural similarity to CAS 2415453-11-8.
Research Implications
- Thiazole vs.
- Piperazine Linker : The piperazine moiety in all analogs enhances conformational flexibility, aiding interactions with diverse biological targets (e.g., kinases, GPCRs) .
- Fluorine Substitution : Fluorine in CAS 2415462-93-8 highlights the role of electronegative groups in optimizing pharmacokinetic properties .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-ethyl-6-methyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine, and how can reaction conditions be optimized for yield?
- Methodology :
- Core Synthesis : React 4-(1,3-thiazol-2-yl)piperazine with a pyrimidine precursor (e.g., 6-methyl-2-chloropyrimidin-4-amine) under reflux in ethanol or THF. Morpholine or formaldehyde may act as catalysts or coupling agents (https://arxiv.org/abs/3410.05884 )(https://arxiv.org/abs/3410.05884 ).
- Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution. For example, coupling with piperazine derivatives in ethanol at reflux for 10 hours achieves yields up to 75% (https://arxiv.org/abs/3410.05884 )(https://arxiv.org/abs/3410.05884 ).
- Purification : Crystallize from ethanol (95%) or use column chromatography for intermediates (https://arxiv.org/abs/3410.05884 )(https://arxiv.org/abs/3410.05884 ).
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : Confirm regiochemistry via proton shifts (e.g., pyrimidine protons at δ 7.82 ppm and morpholine protons at δ 3.74–3.77 ppm) (https://arxiv.org/abs/3410.05884 )(https://arxiv.org/abs/3410.05884 ).
- HPLC : Assess purity (>98%) using C18 columns with acetonitrile/water gradients (https://arxiv.org/abs/3410.05884 ).
- X-ray Crystallography : Resolve dihedral angles between pyrimidine and aromatic substituents (e.g., 12.8° for phenyl groups) to confirm conformation (https://arxiv.org/abs/3410.05884 ).
Q. How is the compound typically evaluated in preliminary biological screens?
- Methodology :
- Kinase Inhibition Assays : Test against CDK4/6 using fluorescence polarization or radiometric assays. IC50 values <100 nM indicate high potency (https://arxiv.org/abs/3410.05884 ).
- Microbiological Testing : Screen for antibacterial/antifungal activity via agar dilution or broth microdilution (https://arxiv.org/abs/3410.05884 ).
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MV4-11 leukemia) to determine EC50 (https://arxiv.org/abs/3410.05884 ).
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodology :
- Comparative Crystallography : Analyze polymorphic forms (e.g., hydrogen bonding patterns like N–H⋯N vs. C–H⋯O) to explain spectral discrepancies (https://arxiv.org/abs/3410.05884 ).
- DFT Calculations : Simulate NMR spectra to match experimental shifts for ambiguous protons (https://arxiv.org/abs/3410.05884 ).
- Isotopic Labeling : Use deuterated analogs to assign overlapping peaks in crowded regions (e.g., aromatic protons) (https://arxiv.org/abs/3410.05884 ).
Q. What strategies are effective for optimizing the synthetic yield of this compound when scaling up?
- Methodology :
- Oxidant Selection : Replace MCPBA with Oxone® for higher regioselectivity in thiazole oxidation (yield improvement from 70% to 85%) (https://arxiv.org/abs/3410.05884 ).
- Deprotection Efficiency : Use TFA (50% v/v) instead of HCl for Boc removal, reducing side products (https://arxiv.org/abs/3410.05884 ).
- Flow Chemistry : Implement continuous reactors for exothermic steps (e.g., piperazine coupling) to maintain temperature control (https://arxiv.org/abs/3410.05884 ).
Q. How does the substitution pattern on the pyrimidine ring influence target selectivity in kinase inhibition assays?
- Methodology :
- SAR Studies : Replace the thiazole group with morpholine or pyrazole to assess CDK4/6 vs. CDK2 selectivity. Thiazole derivatives show >100-fold selectivity for CDK4/6 (https://arxiv.org/abs/3410.05884 ).
- Docking Simulations : Model interactions with kinase ATP-binding pockets (e.g., hydrogen bonds between thiazole-N and Lys43) (https://arxiv.org/abs/3410.05884 ).
- Bioisosteric Replacement : Substitute the ethyl group with trifluoromethyl to enhance metabolic stability without losing potency (https://arxiv.org/abs/3410.05884 ).
Q. What in vivo models are appropriate for evaluating the pharmacokinetics and efficacy of this compound?
- Methodology :
- Xenograft Models : Administer orally (10–50 mg/kg) to MV4-11 leukemia-bearing mice; monitor tumor volume reduction and plasma half-life (t1/2 ~4–6 hours) (https://arxiv.org/abs/3410.05884 ).
- Toxicology : Assess body weight changes and liver enzyme levels (ALT/AST) to detect off-target effects (https://arxiv.org/abs/3410.05884 ).
- BBB Penetration : Use LC-MS/MS to measure brain-to-plasma ratios in rodent models for CNS-targeted derivatives (https://arxiv.org/abs/3410.05884 ).
Q. How do polymorphic forms of related pyrimidine derivatives affect bioactivity, and what methods can characterize these forms?
- Methodology :
- Thermal Analysis : Perform DSC to identify melting points (e.g., 97–100°C for polymorph A vs. 105–108°C for polymorph B) (https://arxiv.org/abs/3410.05884 ).
- Solvent Screening : Recrystallize from ethanol/water vs. acetonitrile to isolate stable forms (https://arxiv.org/abs/3410.05884 ).
- Bioactivity Correlation : Compare IC50 values of polymorphs; Form A may show 2-fold higher potency due to improved solubility (https://arxiv.org/abs/3410.05884 ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
